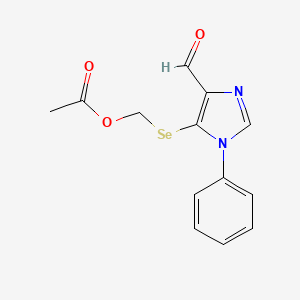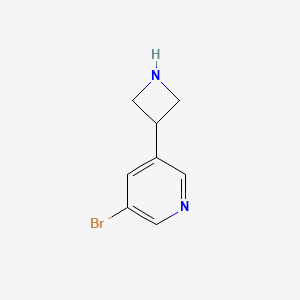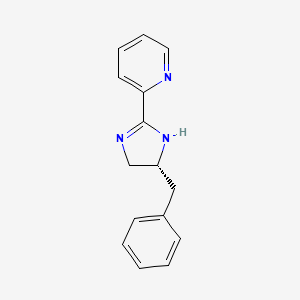
(R)-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine is a chiral compound that features both an imidazole and a pyridine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Benzyl-4,5-dihydro-1H-imidazol-2-yl)pyridine typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the pyridine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could be used to modify the imidazole or pyridine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol derivatives, while reduction could lead to fully saturated imidazole or pyridine rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in enzymatic reactions.
Receptor Binding: May interact with specific biological receptors.
Medicine
Drug Development: Potential as a lead compound
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-[(5R)-5-benzyl-4,5-dihydro-1H-imidazol-2-yl]pyridine |
InChI |
InChI=1S/C15H15N3/c1-2-6-12(7-3-1)10-13-11-17-15(18-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2,(H,17,18)/t13-/m1/s1 |
Clave InChI |
HQRRAOIIBBQIRK-CYBMUJFWSA-N |
SMILES isomérico |
C1[C@H](NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3 |
SMILES canónico |
C1C(NC(=N1)C2=CC=CC=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)
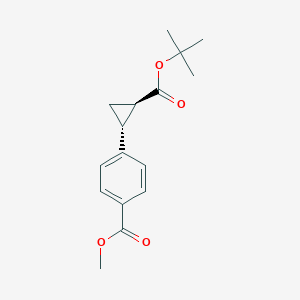
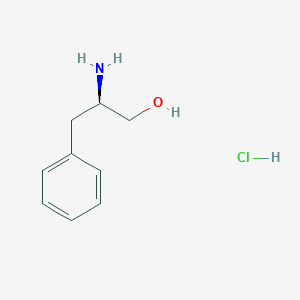
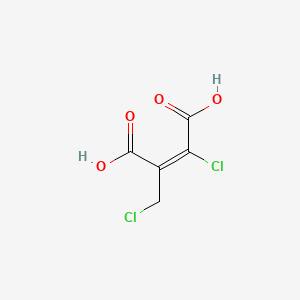
![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)
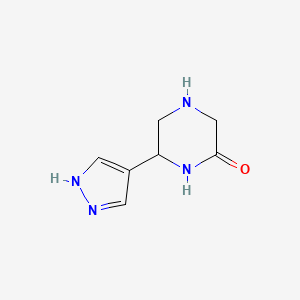
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
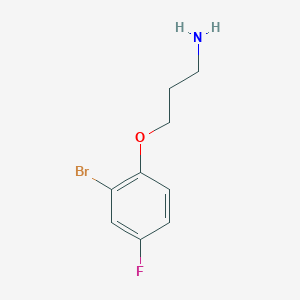

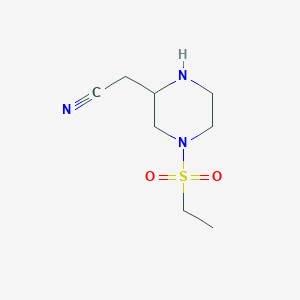
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
